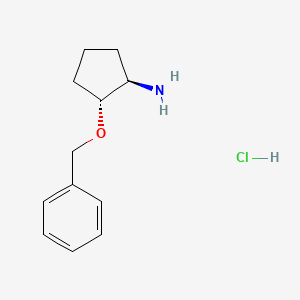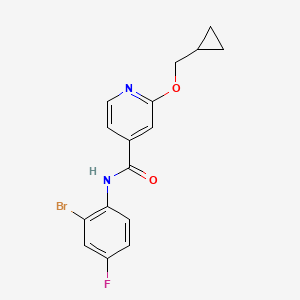![molecular formula C13H15NO4 B2889827 2-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid CAS No. 1163681-24-0](/img/structure/B2889827.png)
2-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid” is a chemical compound with the CAS Number: 150891-02-4 . Its IUPAC name is N-[(2E)-3-(4-methoxyphenyl)-2-propenoyl]-beta-alanine . The compound has a molecular weight of 249.27 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15NO4/c1-18-11-5-2-10(3-6-11)4-7-12(15)14-9-8-13(16)17/h2-7H,8-9H2,1H3,(H,14,15)(H,16,17)/b7-4+ . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder at room temperature .科学的研究の応用
Structural and Molecular Interactions
2-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid has been characterized through X-ray crystallography, spectroscopic methods, and quantum chemical calculations, revealing its ability to form stable crystal structures through various intermolecular interactions. These include intramolecular N-H⋯O and O-H⋯O, as well as intermolecular N-H⋯O and C-H⋯O interactions. The methoxy substitution on the molecule plays a critical role in its stabilization, particularly through intermolecular C-H⋯O interactions, which contribute to an additional stabilization force. This compound's vibrational modes and ligand-to-ligand charge transfer, responsible for its intense absorbance, have been thoroughly investigated, providing insights into its potential applications in molecular engineering and materials science (Venkatesan et al., 2016).
Renewable Building Blocks for Material Science
Research has explored the use of compounds similar to this compound as renewable building blocks for enhancing the reactivity of molecules towards the formation of specific structures, such as benzoxazine rings. This approach involves the introduction of phenolic functionalities to molecules, which can then react further to form materials with desirable thermal and thermo-mechanical properties. Such studies highlight the potential of these compounds in developing sustainable materials for various applications (Trejo-Machin et al., 2017).
Nonhydrogen Bonding Interactions in Crystal Packing
The crystal packing of related compounds demonstrates the importance of nonhydrogen bonding interactions, such as N⋯π and O⋯π interactions, in the formation of molecular structures. These interactions contribute to the unique packing patterns observed in crystals, which can influence the material properties and reactivity of the compounds. Understanding these interactions can inform the design and synthesis of new materials with tailored properties (Zhang et al., 2011).
Safety and Hazards
特性
IUPAC Name |
2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-9(13(16)17)14-12(15)8-5-10-3-6-11(18-2)7-4-10/h3-9H,1-2H3,(H,14,15)(H,16,17)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVZUPQRHXCIKE-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C=CC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)NC(=O)/C=C/C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(4-Methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride](/img/no-structure.png)


![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(3-methylphenyl)oxamide](/img/structure/B2889756.png)
![Ethyl 2-isopropyl-3-methyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2889759.png)
![9-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B2889760.png)


![Methyl 5-bromo-4-[(2-furylcarbonyl)amino]-2-methoxybenzenecarboxylate](/img/structure/B2889763.png)


![4-fluoro-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2889767.png)
